3-Methoxy-4-(2-oxoethyl)benzonitrile
Description
The compound’s structure combines electron-withdrawing (cyano, ketone) and electron-donating (methoxy) groups, making it a versatile intermediate in organic synthesis. Notably, it has been utilized in condensation reactions with ammonium acetate to synthesize imidazole derivatives, such as 5-(6-alkylpyridin-2-yl)-1-hydroxy-4-(quinoxalin-6-yl)-1H-imidazoles, achieving yields of 37–77% . Its reactivity is attributed to the ketone group, which facilitates nucleophilic additions or cyclizations, and the nitrile group, which can undergo transformations like hydrolysis or coupling reactions.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-methoxy-4-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-8(7-11)2-3-9(10)4-5-12/h2-3,5-6H,4H2,1H3 |
InChI Key |
FLXCOBZXWCLUNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzonitrile derivatives with substituents at the 3- and 4-positions exhibit diverse physicochemical and reactivity profiles. Below is a systematic comparison:
Structural and Functional Group Variations
Physicochemical Properties
Solubility :
- The trifluoromethyl group in 3-Methoxy-4-(trifluoromethyl)benzonitrile enhances lipophilicity (logP ~2.5), making it suitable for hydrophobic environments .
- The nitro group in 3-Methoxy-4-nitrobenzonitrile increases polarity, improving solubility in polar aprotic solvents like DMF or DMSO .
- The 2-oxoethyl group in the target compound balances polarity, enabling reactivity in both organic and aqueous media .
- Crystallinity: (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile (C₁₅H₁₂N₂O₂) crystallizes in a monoclinic system (space group C2/c) with a density of 1.343 Mg/m³, suggesting moderate packing efficiency . Derivatives with rigid heterocycles (e.g., triazole or benzoxazepin) exhibit higher melting points due to stable crystal lattices .
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